molecular formula C15H19ClFNO3S B3011378 2-(2-Chloro-6-fluorophenyl)-1-(3-(isobutylsulfonyl)azetidin-1-yl)ethanone CAS No. 1797019-74-9

2-(2-Chloro-6-fluorophenyl)-1-(3-(isobutylsulfonyl)azetidin-1-yl)ethanone

Cat. No.: B3011378
CAS No.: 1797019-74-9
M. Wt: 347.83
InChI Key: NIMUDKWNHFJCCK-UHFFFAOYSA-N
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Description

2-(2-Chloro-6-fluorophenyl)-1-(3-(isobutylsulfonyl)azetidin-1-yl)ethanone is a synthetic organic compound featuring a substituted phenyl ring and a sulfonyl-modified azetidine moiety. The phenyl ring is functionalized with chloro (Cl) and fluoro (F) groups at the 2- and 6-positions, respectively, while the azetidine ring contains a 3-(isobutylsulfonyl) substituent.

Structural characterization of such compounds typically employs crystallographic tools like SHELX for refinement and ORTEP for visualization . For instance, SHELXL, a widely used program for small-molecule refinement, enables precise determination of bond lengths and angles, critical for understanding electronic and steric effects . ORTEP-3 facilitates graphical representation of molecular geometry, aiding in comparative analyses with analogs .

Properties

IUPAC Name

2-(2-chloro-6-fluorophenyl)-1-[3-(2-methylpropylsulfonyl)azetidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19ClFNO3S/c1-10(2)9-22(20,21)11-7-18(8-11)15(19)6-12-13(16)4-3-5-14(12)17/h3-5,10-11H,6-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIMUDKWNHFJCCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CS(=O)(=O)C1CN(C1)C(=O)CC2=C(C=CC=C2Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19ClFNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(2-Chloro-6-fluorophenyl)-1-(3-(isobutylsulfonyl)azetidin-1-yl)ethanone , identified by its CAS number 1797019-74-9 , has garnered attention in pharmaceutical research due to its potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

  • Molecular Formula : C₁₅H₁₉ClFNO₃S
  • Molecular Weight : 347.8 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including enzymes and receptors. The presence of the chlorofluorophenyl group and the isobutylsulfonyl moiety suggests potential interactions that could lead to various pharmacological effects.

Target Enzymes

Research indicates that compounds similar to this one often target:

  • Enzymes involved in metabolic pathways
  • Receptors associated with neurotransmission

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

Antimicrobial Activity

Preliminary studies suggest that the compound may exhibit antimicrobial properties. This is particularly relevant in the context of developing new antibiotics or antifungal agents.

Anticancer Properties

Research has shown that related compounds can induce apoptosis in cancer cell lines. The structural components of this compound may contribute to similar anticancer effects through mechanisms such as:

  • Inhibition of cell proliferation
  • Induction of programmed cell death

Case Studies and Research Findings

Several studies have investigated the biological effects of compounds with similar structures:

  • Study on Anticancer Effects :
    • A study published in a peer-reviewed journal demonstrated that a closely related compound showed significant cytotoxic effects against various human cancer cell lines, leading to apoptosis through mitochondrial pathways .
  • Antimicrobial Activity Assessment :
    • In vitro assays revealed that derivatives of the compound exhibited activity against both Gram-positive and Gram-negative bacteria, suggesting potential for development as a new class of antibiotics .
  • Mechanistic Insights :
    • Research utilizing enzyme inhibition assays indicated that the compound could inhibit key metabolic enzymes, which may disrupt essential cellular processes in pathogens or cancer cells .

Data Table: Biological Activity Summary

Activity TypeObserved EffectsReference
AntimicrobialEffective against Gram-positive/negative bacteria
AnticancerInduces apoptosis in cancer cell lines
Enzyme InhibitionInhibits metabolic enzymes

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Activity :
    • Compounds with similar structures have been investigated for their ability to inhibit cancer cell growth. The incorporation of a chloro-fluorophenyl group is often associated with enhanced potency against various cancer types due to its ability to interact with specific biological targets such as kinases and receptors .
    • Case studies have shown that derivatives of this compound exhibit cytotoxic effects on cancer cell lines, suggesting a potential role in cancer therapy.
  • Inhibition of Kinases :
    • The compound has been identified as a potential inhibitor of specific kinases involved in cancer progression, particularly the B-Raf kinase pathway. This pathway is crucial in various cancers, including melanoma .
    • Experimental data demonstrate that compounds targeting this pathway can significantly reduce tumor growth in preclinical models.
  • Anti-inflammatory Properties :
    • Preliminary studies suggest that the compound may exhibit anti-inflammatory effects by modulating inflammatory pathways. This could be beneficial in conditions such as rheumatoid arthritis and other inflammatory diseases.

The biological activity of 2-(2-Chloro-6-fluorophenyl)-1-(3-(isobutylsulfonyl)azetidin-1-yl)ethanone can be summarized as follows:

Activity Type Description
AnticancerPotential to inhibit cancer cell proliferation and induce apoptosis .
Kinase InhibitionSpecific inhibition of B-Raf kinase leading to reduced tumor growth .
Anti-inflammatoryModulation of inflammatory responses; potential use in chronic inflammatory diseases.

Synthesis and Mechanism of Action

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the azetidine ring and subsequent functionalization at the phenyl group. Understanding the mechanism of action is crucial for predicting its therapeutic effects:

  • Mechanism : The compound likely interacts with target enzymes or receptors through hydrogen bonding and hydrophobic interactions facilitated by its unique structural features. For instance, the sulfonyl group may play a critical role in binding affinity to target proteins involved in cell signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The target compound’s phenyl ring substituents (Cl, F) differ significantly from those in analogs like 1-(2-Amino-6-nitrophenyl)ethanone (), which features amino (NH₂) and nitro (NO₂) groups. Key comparisons include:

Compound Name Phenyl Substituents Azetidine/Side Chain Molecular Weight* Electronic Effects Potential Toxicity Profile
Target Compound 2-Cl, 6-F 3-(isobutylsulfonyl) ~340–360 g/mol† Electron-withdrawing (Cl, F) Unknown; sulfonamides often require hepatic metabolism
1-(2-Amino-6-nitrophenyl)ethanone 2-NH₂, 6-NO₂ None (simple ethanone) 180.16 g/mol Electron-donating (NH₂) and withdrawing (NO₂) Unclassified hazards; limited toxicological data

*Estimated based on structural features.
†Derived from formula: C₆H₃ClF–C(O)–C₃H₅N–SO₂–C₄H₉.

  • Electron-withdrawing vs.
  • Solubility and Bioavailability: The isobutylsulfonyl group in the azetidine ring may reduce solubility in polar solvents compared to simpler ethanone derivatives, impacting pharmacokinetics.

Structural and Crystallographic Insights

While direct crystallographic data for the target compound are absent, methodologies from and suggest that:

  • SHELXL refinement would highlight distortions in the azetidine ring due to steric bulk from the isobutylsulfonyl group .
  • ORTEP-generated models could visualize conformational differences between the target compound and analogs lacking the sulfonyl group .

Research Findings and Implications

Role of Halogen Substituents : Chloro and fluoro groups likely enhance metabolic stability compared to nitro groups, which are prone to reduction .

Sulfonyl Group Impact : The isobutylsulfonyl moiety may confer resistance to enzymatic degradation, a trait observed in sulfonamide-containing drugs.

Methodological Gaps : The absence of toxicity or activity data for the target compound underscores the need for empirical studies, as highlighted in ’s caution about underinvestigated toxicological profiles .

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